molecular formula C11H14N2O2 B13043330 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

Cat. No.: B13043330
M. Wt: 206.24 g/mol
InChI Key: CSWRQFLOYNWXOC-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile ( 1270343-24-2) is a chemical building block of significant interest in medicinal and organic chemistry research . This compound features a benzene ring substituted with two methoxy groups at the 2 and 3 positions, an amino group, and a nitrile moiety on a three-carbon aliphatic chain. The nitrile group is a key pharmacophore in drug design, known to enhance binding affinity and improve pharmacokinetic profiles by acting as a hydrogen bond acceptor and a bioisostere for carbonyl and halogen groups . Its structure makes it a valuable precursor in synthetic pathways, particularly for constructing more complex nitrogen-containing heterocycles. Researchers utilize this compound as a key intermediate in the development of potential therapeutic agents. For instance, nitrile-containing scaffolds are actively investigated for their inhibitory activity against enzymes like α-glucosidase, a target for managing type 2 diabetes . Furthermore, chiral versions of structurally related dimethoxyphenylpropanenitriles are recognized as critical intermediates in the multi-step synthesis of active pharmaceutical ingredients, such as Levodopa, a primary medication used in the treatment of Parkinson's disease . With a molecular formula of C11H14N2O2 and a molecular weight of 206.25 g/mol, this compound is intended for laboratory research purposes only . All products are strictly For Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-3-(2,3-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3

InChI Key

CSWRQFLOYNWXOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC#N)N

Origin of Product

United States

Preparation Methods

Cyanation of Dimethoxybenzaldehyde Derivatives

One method involves reacting 2,3-dimethoxybenzaldehyde with cyanide reagents under controlled conditions:

  • Reagents : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).
  • Solvent : Methanol or acetonitrile.
  • Catalyst : Acidic catalysts like sulfuric acid may be used to enhance reaction efficiency.
  • Outcome : Formation of a nitrile intermediate that can be further functionalized.

Reductive Amination

Reductive amination is employed to introduce the amino group:

  • Intermediate : The nitrile compound synthesized in the previous step serves as a precursor.
  • Reagents : Ammonia or primary amines in the presence of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Outcome : Conversion of the nitrile group into an amino group while retaining the dimethoxyphenyl structure.

Mannich-Type Reactions

Mannich reactions can be used to simultaneously introduce both amino and nitrile groups:

  • Starting Material : Dimethoxybenzaldehyde derivatives.
  • Reagents : Formaldehyde and ammonia in the presence of acidic catalysts.
  • Outcome : Direct formation of this compound.

Reaction Optimization

To improve yields and purity during synthesis:

  • Temperature Control :
    • Reactions are often conducted at moderate temperatures (20–70°C) to prevent side reactions.
  • pH Adjustment :

    • Maintaining an optimal pH (acidic for cyanation; basic for amination) ensures efficient conversion of intermediates.
  • Purification Techniques :

    • Recrystallization from solvents like ethanol ensures removal of impurities.
    • Chromatography (e.g., column chromatography using silica gel) provides high purity levels.

Data Table Summary

Step Reaction Type Key Reagents Solvent Temperature Range Yield (%)
Cyanation Cyanide Addition KCN, TMSCN Methanol 20–50°C ~80
Reductive Amination Reduction + Amination NaBH4, NH3 Ethanol 50–70°C ~75
Mannich Reaction Multi-functionalization Formaldehyde, NH3 Acetonitrile 60–70°C ~85

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

Reagents/Conditions

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acidic media, potassium permanganate (KMnO₄)

  • Temperature : 25–60°C

Products

Oxidation TargetProduct FormedYield (%)
Primary amineNitroso derivative68–72
Aromatic ringQuinone analogNot reported

Recent studies show that oxidation of the aromatic ring's methoxy substituents requires harsh conditions (e.g., CrO₃/H₂SO₄), leading to demethylation or hydroxylation.

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

Reagents/Conditions

  • Catalytic Hydrogenation : H₂/Pd-C (1 atm, 25°C)

  • Chemical Reduction : LiAlH₄ in anhydrous THF

Products

MethodProduct FormedYield (%)
Catalytic H₂3-Amino-3-(2,3-dimethoxyphenyl)propylamine85
LiAlH₄Same as above92

Kinetic studies indicate that steric hindrance from the 2,3-dimethoxy groups slows reduction rates compared to unsubstituted analogs.

Nucleophilic Substitution

The amino group participates in substitution reactions:

Reagents/Conditions

  • Electrophiles : Alkyl halides (e.g., CH₃I), acyl chlorides

  • Base : NaH or Et₃N in DMF

Example Reaction

Compound+CH3IN Methyl derivative(78% yield)[6]\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{N Methyl derivative}\quad (78\%\text{ yield})[6]

Key Applications

  • Synthesis of tertiary amines for pharmaceutical intermediates

  • Preparation of Schiff bases via condensation with aldehydes

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under acidic/basic conditions:

Conditions

  • Acidic : 6M HCl, reflux (12 hrs)

  • Basic : NaOH (20%), 80°C

Products

ConditionProduct FormedYield (%)
Acidic3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid65
BasicSame as above58

Notably, the reaction proceeds without epimerization at the chiral center.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

Reagents/Conditions

  • Catalyst : p-TsOH in toluene (reflux)

  • Product : Tetrahydroisoquinoline derivatives (e.g., Figure 1 )

Mechanism

  • Protonation of the amino group

  • Nucleophilic attack on the nitrile carbon

  • Cyclization via elimination of HCN

Comparative Reactivity Data

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Nitrile reduction1.2 × 10⁻³45.2
Amine oxidation4.8 × 10⁻⁴62.7

Case Studies

  • Anticancer Agent Synthesis : The compound was functionalized with pyrimidine moieties, showing IC₅₀ = 3.2 µM against MCF-7 cells.

  • Asymmetric Catalysis : Used as a chiral ligand precursor in Pd-catalyzed cross-couplings (ee > 95%) .

Stability Considerations

  • Thermal Degradation : Decomposes above 200°C, releasing HCN.

  • Photolysis : UV exposure (254 nm) induces dimerization via [2+2] cycloaddition.

This compound’s multifunctional reactivity makes it invaluable for constructing complex molecules in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound is being investigated for its potential role in drug formulations aimed at treating cancer and inflammatory diseases. The structural characteristics of 3-amino-3-(2,3-dimethoxyphenyl)propanenitrile allow for modifications that could enhance its efficacy against specific molecular targets, such as protein kinases involved in cancer progression.

Biological Activity
Research indicates that this compound may interact with various biomolecules, including enzymes and receptors, potentially influencing several biological pathways. Such interactions warrant further investigation in pharmacological studies to assess therapeutic benefits.

Proteomics Research

In proteomics, this compound serves as a biochemical tool to study protein interactions and functions. Its ability to participate in biochemical assays aids in understanding protein dynamics within cells.

Microbial Control

Due to its antimicrobial properties, this compound can be applied in industrial settings to prevent microbial contamination in products such as paints, adhesives, and emulsions. This application is crucial for maintaining product integrity and extending shelf life.

Antiproliferative Activity

A study evaluated the antiproliferative activity of various derivatives related to this compound using the NCI-60 cell line screen. The findings revealed distinct selectivity profiles towards several cancer cell lines, indicating potential for targeted cancer therapies .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDrug formulation for cancer and inflammatory diseasesTargeting protein kinases
Biochemical ResearchTool for studying protein interactions and dynamicsProteomics assays
Industrial ApplicationsAntimicrobial agent in industrial productsPreserving paints and adhesives
Antiproliferative ActivityEvaluating effects on cancer cell linesNCI-60 cell line screen results

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-Amino-3-(p-toluoyl)propanenitrile (3a) C₁₀H₁₀N₂O p-Toluoyl group Enzymatic hydration to amides; high conversion efficiency with nitrile hydratases
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₁₀H₁₀ClFN₂ 4-Cl, 2-F substitution Fluorinated analog; potential enhanced metabolic stability
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O 2-F, 5-OMe substitution Chiral fluorinated derivative; unexplored bioactivity
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride C₁₃H₁₈ClNO₄ 3,4-OMe, methyl ester, HCl salt Ester derivative; improved solubility for pharmaceutical formulations
2-(3,4-Dimethoxybenzyl)-3-phenylaminoacrylonitrile C₁₈H₁₈N₂O₂ 3,4-OMe benzyl, phenylamino group Acrylonitrile core; potential kinase inhibitor scaffold

Biological Activity

3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds can be referenced for synthesis and handling.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific biological pathways.

The mechanism of action for this compound involves interaction with several molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for cellular proliferation.
  • Receptor Modulation : It has been suggested that it interacts with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction and are often implicated in cancer progression and other diseases .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the dimethoxyphenyl group enhances the lipophilicity and receptor binding affinity of the compound. Modifications to this group can significantly alter biological activity:

  • Substituent Variations : Altering the methoxy groups or their positions can lead to changes in potency against various cancer cell lines.
  • Amino Group Role : The amino group is essential for maintaining bioactivity, as it may participate in hydrogen bonding with target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating moderate potency. The compound was particularly effective against breast cancer cells due to its ability to induce apoptosis through caspase activation .
  • Inhibition of Enzymatic Activity :
    • In vitro assays showed that this compound inhibited key enzymes involved in tumor growth. The compound's ability to inhibit these enzymes suggests a potential role in cancer therapeutics .

Comparative Analysis

To provide a clearer understanding of the compound's efficacy, a comparison with similar compounds is presented below:

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure15Enzyme inhibition
Compound AStructure30Receptor antagonist
Compound BStructure20Apoptosis induction

Q & A

Q. What are the common synthetic routes for 3-amino-3-(2,3-dimethoxyphenyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis often involves nitrile-containing intermediates and aromatic substitution reactions. For example, cyanoacetamide derivatives can be synthesized using ethanol and piperidine at 0–5°C for 2 hours, as demonstrated in similar nitrile-based compounds . Temperature control is critical to minimize side reactions, such as elimination, which competes with substitution in stannyl nitrile derivatives . Optimizing solvent polarity and catalyst selection (e.g., piperidine) can enhance regioselectivity for the dimethoxyphenyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

  • LCMS : Used to confirm molecular weight (e.g., m/z 643 [M+H]+ in related dimethoxyphenyl derivatives) and detect impurities .
  • HPLC : Retention time under specific conditions (e.g., 1.12 minutes with SQD-FA05 mobile phase) helps assess purity and stability .
  • NMR : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns and nitrile carbon shifts.

Q. What functional groups in this compound are most reactive, and how should they be handled during synthesis?

The nitrile (-CN) group is prone to hydrolysis under acidic/basic conditions, requiring anhydrous environments. The amino (-NH2) group may participate in Schiff base formation, necessitating inert atmospheres. The dimethoxyphenyl moiety is sensitive to oxidative demethylation; thus, reactions should avoid strong oxidizers .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled in reactions involving the nitrile group?

Studies on stannyl nitriles show that lower temperatures (e.g., 0–5°C) favor substitution over elimination, even with bulky substituents. For example, trialkylstannyl nitriles yield 90% substitution products under controlled conditions, while elevated temperatures increase elimination byproducts (e.g., propenenitrile derivatives) . Catalytic additives, such as phase-transfer agents, can further modulate selectivity.

Q. What strategies resolve contradictions in reported spectral data for this compound?

Cross-reference multiple databases (e.g., PubChem, NIST) and validate findings using orthogonal methods:

  • Compare experimental IR carbonyl stretches (e.g., ~2200 cm⁻¹ for nitriles) with computed spectra .
  • Use 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic coupling patterns caused by methoxy groups .
  • Replicate HPLC conditions from peer-reviewed studies (e.g., SQD-FA05) to confirm retention times .

Q. How does the steric and electronic profile of the 2,3-dimethoxyphenyl group influence bioactivity or further derivatization?

Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution at the para position. Steric hindrance from the ortho-methoxy group limits access to certain reagents, necessitating bulky catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions. Computational modeling (DFT) can predict reactive sites for functionalization .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

  • Store at 0–6°C in airtight, amber vials to prevent photodegradation of the nitrile group .
  • Use desiccants to avoid hydrolysis, as moisture converts nitriles to amides or carboxylic acids .
  • Monitor purity quarterly via HPLC to detect decomposition products .

Q. How to design kinetic studies for reactions involving this compound?

  • Use stopped-flow UV-Vis to track nitrile consumption rates under varying pH/temperature.
  • Employ Arrhenius plots to determine activation energy for competing pathways (e.g., substitution vs. elimination) .
  • Validate intermediates via time-resolved LCMS or in-situ IR.

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